molecular formula C13H18BrNO4S B1486949 5-Bromo-2-(propane-2-sulfonyl)-nicotinic acid tert-butyl ester CAS No. 2205505-61-7

5-Bromo-2-(propane-2-sulfonyl)-nicotinic acid tert-butyl ester

Cat. No.: B1486949
CAS No.: 2205505-61-7
M. Wt: 364.26 g/mol
InChI Key: XPBXRAMNIOYLGP-UHFFFAOYSA-N
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Description

5-Bromo-2-(propane-2-sulfonyl)-nicotinic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H18BrNO4S and its molecular weight is 364.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Multi-Coupling Reagent for Synthesis

The compound 3-bromo-2-(tert-butylsulfonyl)-1-propene, a closely related structure, has been utilized in multi-coupling reactions with electrophiles such as aldehydes, ketones, nitriles, and alkynes. These reactions yield highly functionalized sulfones, which can be transformed into enones or dienones, showcasing the compound's versatility as a synthetic equivalent in organic synthesis (Auvray, Knochel, & Normant, 1985).

Substitute in Allylation Reactions

(2-Methyl-propane-2-sulfonylimino) acetic acid ethyl ester, synthesized from tert-butylsulfonamide, has served as a substitute in allylation reactions. This showcases the potential of using sulfonimino esters as alternatives in organic synthesis to achieve different chemical transformations (Schleusner et al., 2004).

Synthesis of Sulfinyl Compounds

Tert-butyl sulfoxide has been activated and used to synthesize a wide range of sulfinic acid amides, sulfoxides, and sulfinic acid esters. This application highlights the compound's role in introducing sulfinyl groups into molecules, which is crucial for developing compounds with novel properties and activities (Wei & Sun, 2015).

Antimicrobial Evaluation

The sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups have been synthesized and screened for antimicrobial and antifungal activities. These studies demonstrate the potential of sulfonate derivatives in developing new antimicrobial agents with high activity against various microorganisms (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Proton Conductivity

Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have shown catalytic activity and proton conductivity. This functionalization introduces acidity for catalysis and significantly impacts the esterification process and proton conductivity, indicating the broad applicability of such functionalized MOFs in catalysis and energy applications (Goesten et al., 2011).

Properties

IUPAC Name

tert-butyl 5-bromo-2-propan-2-ylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-8(2)20(17,18)11-10(6-9(14)7-15-11)12(16)19-13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBXRAMNIOYLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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